molecular formula C13H13ClN2O2S B1412000 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1772294-03-7

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1412000
CAS No.: 1772294-03-7
M. Wt: 296.77 g/mol
InChI Key: KOLSTTGCYQYFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, an amino group, a methylthiazole group, and an ethyl ester group attached to a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amino group might participate in reactions with acids, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the ester group might undergo hydrolysis or other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The ethyl ester and anilide of thiazole-2-carboxylic acid serve as starting compounds for synthesizing various derivatives, including 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester. Methods involve acylation, methylation, and conversion to esters, demonstrating the compound's versatility in chemical synthesis (Dovlatyan et al., 2004).

  • Structural Analysis : X-ray crystallography and various spectroscopic techniques, such as NMR, MS, and IR, are used to investigate the structure and properties of related compounds. This demonstrates the compound's utility in studying chemical structures and interactions (Wang & Dong, 2009).

  • Tautomeric Studies : Research on esters and amides of 2-N-labeled 4-methylthiazole-5-carboxylic acids, including variations similar to the subject compound, helps understand amine-imine tautomerism. This is vital for insights into chemical equilibrium and molecular behavior (Hyengoyan et al., 2005).

Biological Applications

  • Antimicrobial Activities : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound closely related to the subject molecule, have been synthesized and tested for antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents (Desai et al., 2019).

  • Biological Activity Evaluation : Synthesized derivatives of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid show good in vivo activity, suggesting their potential in developing antithrombotic agents. This exemplifies the compound's significance in medicinal chemistry and drug development (Babu et al., 2016).

  • Immunological Activity : Studies on similar isothiazole derivatives, which include ethyl ester groups and aminoacylamino groups, indicate their potential immunological activity. This research opens avenues for their use in developing immunomodulatory drugs (Lipnicka & Zimecki, 2007).

Safety and Hazards

Without specific studies or data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve studying its synthesis, properties, reactivity, and potential applications. This could include exploring its potential uses in fields like medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

ethyl 2-(2-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLSTTGCYQYFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.